

A Comprehensive Technical Guide to Fmoc-aminooxy-PEG4-acid

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Compound of Interest

Compound Name: *Fmoc-aminooxy-PEG4-acid*

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-aminooxy-PEG4-acid is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutic modalities like PROTACs (PROteolysis TArgeting Chimeras).^{[1][2][3]} This guide provides an in-depth overview of its chemical properties, experimental applications, and a conceptual workflow for its use.

Core Properties and Specifications

Fmoc-aminooxy-PEG4-acid is characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This architecture allows for sequential and specific conjugation reactions. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate in aqueous media.^{[4][5]}

Table 1: Quantitative Data for **Fmoc-aminooxy-PEG4-acid**

Property	Value	References
Molecular Formula	C ₂₆ H ₃₃ NO ₉	[1][4][6][7]
Molecular Weight	503.55 g/mol	[1][6][7]
Exact Mass	503.2155	[2][7]
CAS Number	1895922-70-9	[1][4][6][7]
Purity	>96-98%	[4][6][8]
Appearance	Solid	[2]

Experimental Protocols and Methodologies

The utility of **Fmoc-aminooxy-PEG4-acid** lies in its ability to link two different molecules through distinct chemical reactions. The terminal carboxylic acid can be coupled with an amine-containing molecule, while the Fmoc-protected aminooxy group can be deprotected to react with a carbonyl group (aldehyde or ketone).

1. Amide Coupling via the Carboxylic Acid Group

The carboxylic acid moiety is typically activated to facilitate reaction with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand).

- Objective: To form a stable amide bond between **Fmoc-aminooxy-PEG4-acid** and an amine-containing molecule.
- Materials:
 - **Fmoc-aminooxy-PEG4-acid**
 - Amine-containing molecule of interest
 - Activating agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - Anhydrous aprotic solvent (e.g., DMF or DMSO)

- Tertiary amine base (e.g., DIPEA)
- Protocol:
 - Dissolve **Fmoc-aminoxy-PEG4-acid** in the chosen anhydrous solvent.
 - Add the activating agent (e.g., 1.1 equivalents of EDC or HATU) and a base like DIPEA to the solution.
 - Allow the activation to proceed for a few minutes at room temperature.
 - Add the amine-containing molecule (1.0 equivalent) to the reaction mixture.
 - Stir the reaction at room temperature for several hours to overnight.
 - Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
 - Upon completion, the product can be purified using standard chromatographic methods.

2. Fmoc Deprotection

The Fmoc group is a base-labile protecting group. Its removal unmask the aminoxy functionality for subsequent conjugation.

- Objective: To remove the Fmoc protecting group to yield a free aminoxy group.
- Materials:
 - Fmoc-protected conjugate from the previous step
 - A solution of piperidine in an aprotic solvent (e.g., 20% piperidine in DMF)
- Protocol:
 - Dissolve the Fmoc-protected molecule in the piperidine/DMF solution.
 - Incubate the reaction at room temperature, typically for 30 minutes to a few hours.

- Monitor the deprotection by LC-MS.
- Once the reaction is complete, the solvent and excess piperidine are typically removed under vacuum. The resulting product with the free aminoxy group can be used directly or after purification.

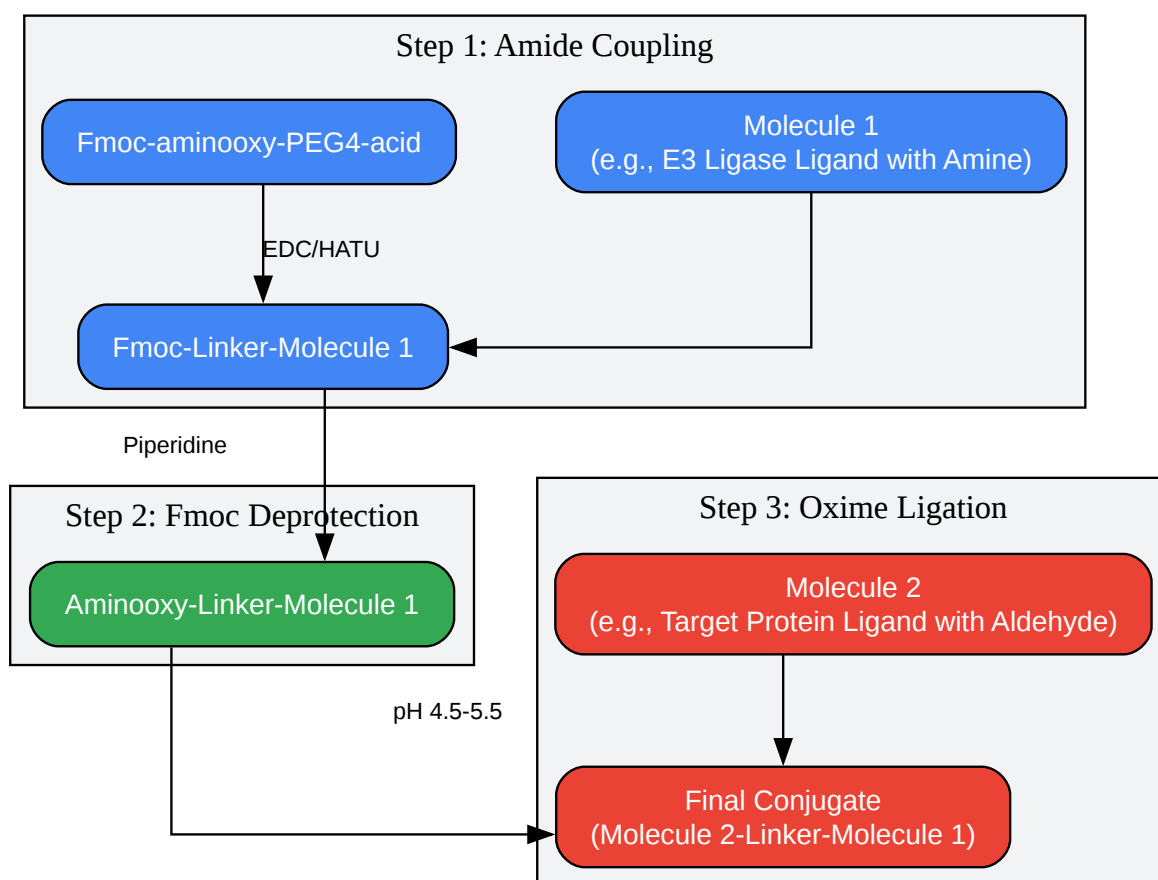
3. Oxime Ligation

The newly exposed aminoxy group can readily react with an aldehyde or ketone on a second molecule of interest to form a stable oxime linkage.

- Objective: To conjugate the aminoxy-functionalized molecule with a carbonyl-containing molecule.
- Materials:
 - Aminoxy-functionalized molecule from the deprotection step
 - Aldehyde or ketone-containing molecule
 - A slightly acidic buffer (e.g., acetate or phosphate buffer, pH 4.5-5.5)
- Protocol:
 - Dissolve the aminoxy-functionalized molecule in the acidic buffer.
 - Add the carbonyl-containing molecule to the solution.
 - Allow the reaction to proceed at room temperature for a few hours. The reaction is often self-catalyzing at this pH.
 - Monitor the formation of the oxime conjugate by LC-MS.
 - Purify the final conjugate using chromatography (e.g., HPLC).

Logical and Experimental Workflow

The following diagram illustrates a typical experimental workflow for using **Fmoc-aminooxy-PEG4-acid** to synthesize a bifunctional conjugate, such as a PROTAC, where one part binds to a target protein and the other to an E3 ligase.



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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Fmoc-aminooxy-PEG4-acid | Aminooxy PEG Linker | CAS# 1895922-70-9 | InvivoChem [invivochem.com]
- 3. Fmoc-aminooxy-PEG4-acid, CAS 1895922-70-9 | AxisPharm [axispharm.com]
- 4. Fmoc-aminooxy-PEG4-acid, 1895922-70-9 | BroadPharm [broadpharm.com]
- 5. Fmoc-Aminooxy-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 6. precisepeg.com [precisepeg.com]
- 7. medkoo.com [medkoo.com]
- 8. labsolu.ca [labsolu.ca]
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